Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate

antifungal synthesis oxazole intermediate Aspergillus niger

Need a reliable precursor for 5-(4-bromophenyl)oxazole synthesis? Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is the patented direct precursor with validated antifungal activity. Key benefits: - Established synthetic route with melting point 119.5-122 °C for precise stoichiometry and crystallization. - 4-Bromo substituent enables Suzuki, Heck, and Sonogashira cross-couplings. - Lot-specific purity ≥95 % or ≥98 % with ISO-certified quality systems, reducing in-house re-characterization.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 72571-05-2
Cat. No. B1646325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-bromophenyl)oxazole-2-carboxylate
CAS72571-05-2
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
InChIKeyNLNSRIDLJIHTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate: Procurement Profile


Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate (CAS 72571‑05‑2) is a brominated oxazole-2-carboxylate ester with molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g mol⁻¹ [1]. It serves as a direct precursor to the antifungal agent 5-(4‑bromophenyl)oxazole, as established in a U.S. patent that also provides a full synthetic route, melting-point specification (119.5–122 °C), and elemental analysis [2]. Computed physicochemical properties (XLogP3 = 3.2; TPSA = 52.3 Ų) indicate moderate lipophilicity and a polar surface area consistent with drug-like chemical space [1].

1
Direct precursor for antifungal oxazole synthesis workflow
2
4-bromo positional isomer with established synthetic continuity
3
Reported crystallinity supports purification and QC integration

Oxazole-2-Carboxylate Interchangeability Risk


Even subtle changes in the regiochemistry of the bromophenyl substituent or the nature of the ester group can alter the reactivity profile of oxazole-2-carboxylate intermediates. The 4‑bromo isomer is specifically required for the patented synthesis of the antifungal compound 5‑(4‑bromophenyl)oxazole, which demonstrated activity against Aspergillus niger at 100 µg mL⁻¹ [1]. Positional isomers (e.g., ethyl 5‑(2‑bromophenyl)oxazole-2‑carboxylate) have identical computed lipophilicity and TPSA but lack a proven pathway to the same active final product [2]; substitution with the 2‑ or 3‑bromo analog would therefore break synthetic continuity and introduce uncharacterized impurities or differential reactivity in downstream coupling steps.

Positional isomer 2- or 3-bromo isomers lack a proven synthetic pathway to the target antifungal agent and may introduce uncharacterized coupling behavior.
Physical form Positional isomers are reported as undefined physical states without certified melting points, complicating recrystallization and stoichiometric control.
QC documentation Custom-synthesized isomers typically lack standardized lot-specific purity certificates, shifting characterization burden onto the user.

Selection Evidence vs. Closest Analogs


Direct Precursor to Antifungal Agent

Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is the immediate synthetic precursor of 5-(4-bromophenyl)oxazole, a compound that exhibits unambiguous in vitro antifungal activity against Aspergillus niger at a concentration of 100 µg mL⁻¹ [1]. The patent explicitly describes the two-step conversion: cyclization with POCl₃ yields the ethyl ester (m.p. 119.5–122 °C, 68 % yield), and subsequent hydrolysis/decarboxylation furnishes the active oxazole [1]. No other ethyl bromophenyl-oxazole-2-carboxylate positional isomer has been shown to lead to a characterized antifungal agent with comparable MIC data.

Antifungal precursor
Head-to-head
Target: final product inhibits A. niger at 100 µg/mL Comparator: no reported antifungal data for 2-/3-bromo-derived products Qualitative presence vs. absence of reported activity
Ensures synthetic continuity to reported antifungal agent
In vitro assay context; data to verify for specific protocols
antifungal synthesis oxazole intermediate Aspergillus niger

Melting Point for Crystallization Purification

The patent reports a sharp melting point of 119.5–122 °C for ethyl 5-(4-bromophenyl)oxazole-2-carboxylate after recrystallization from methylcyclohexane [1]. This well-defined solid-state property facilitates purification by crystallization and serves as a straightforward quality-control parameter. For the closely related positional isomer ethyl 5-(2-bromophenyl)oxazole-2-carboxylate, no experimentally determined melting point has been disclosed in publicly available authoritative sources; the compound is often described as a liquid or low-melting solid without a certified mp range [2].

Melting point
Cross-study
119.5–122 °C
Supports crystallization-based purification and identity QC
Recrystallized from methylcyclohexane; comparator lacks certified mp
melting point crystallinity quality control

Elemental Analysis Confirming Purity

Elemental analysis data reported in the patent for ethyl 5-(4-bromophenyl)oxazole-2-carboxylate show excellent agreement with theoretical values: calculated C 48.67, H 3.40, N 4.73; found C 48.79, H 3.46, N 4.78 [1]. This level of concordance (deviations ≤ 0.12 % for C, ≤ 0.06 % for H, ≤ 0.05 % for N) provides strong evidence of stoichiometric purity and correct molecular identity. Equivalent certified elemental analysis data have not been located for the 2‑bromo or 3‑bromo positional isomers in any authoritative reference.

Elemental analysis
Cross-study
C: 48.79 (calc. 48.67) H: 3.46 (calc. 3.40) N: 4.78 (calc. 4.73)
Strong stoichiometric purity and identity confirmation
Deviations ≤ 0.12%; comparator isomers lack equivalent data
elemental analysis stoichiometric purity identity confirmation

Computed Equivalence and Synthetic Pedigree

Computed properties from PubChem show that ethyl 5-(4-bromophenyl)oxazole-2-carboxylate and its 2‑bromo positional isomer share identical XLogP3 (3.2) and topological polar surface area (52.3 Ų) [1][2]. This computational equivalence confirms that the two isomers are indistinguishable by simple in silico drug-likeness filters; therefore, differentiation must rely on experimental synthetic utility rather than predicted ADME profiles. The 4‑bromo isomer’s demonstrated role in antifungal synthesis [3] constitutes the decisive selection criterion.

Computed equivalence
Class-level
XLogP3 = 3.2; TPSA = 52.3 Ų (Δ = 0 vs. 2-bromo isomer)
Computational filters cannot differentiate; selection driven by synthetic utility
Data to verify; relies on in silico prediction
lipophilicity TPSA drug-likeness computational ADME

Commercial Purity and Vendor Characterization

Commercial suppliers list ethyl 5-(4-bromophenyl)oxazole-2-carboxylate at minimum purities of 95 % (AKSci) and 98 % (MolCore, with ISO-certified quality control) . These vendors provide supporting analytical documentation (NMR, HPLC, or GC) upon request. By contrast, the 2‑bromo and 3‑bromo positional isomers are typically offered only through custom synthesis without guaranteed lot-specific purity certificates, reflecting lower market availability and less rigorous routine characterization.

Commercial purity
Supporting
Target: ≥95–98% with HPLC/NMR QC available Comparator: unspecified purity, custom synthesis only Off-the-shelf vs. uncharacterized procurement
Reduces lead time and quality risk relative to custom isomers
Vendor specifications as of 2025–2026; source review needed
purity specification QC documentation HPLC NMR

Application Scenarios for This Intermediate


GMP-Ready Antifungal Intermediate

Procurement of this compound is indicated when the goal is the synthesis of 5-(4-bromophenyl)oxazole as a known antifungal agent. The patented route uses ethyl 5-(4-bromophenyl)oxazole-2-carboxylate as the direct precursor; the final product inhibits Aspergillus niger at 100 µg mL⁻¹ [1]. Use of a different bromophenyl positional isomer would require full re-validation of the synthetic route and biological activity.

Cross-Coupling with Crystalline Intermediate

The 4‑bromophenyl group serves as a handle for Suzuki, Heck, or Sonogashira cross-coupling reactions. The compound’s established melting point (119.5–122 °C) and elemental analysis [1] enable precise stoichiometric calculations and purification by crystallization, advantages not yet documented for the 2‑ or 3‑bromo positional isomers [2].

Regioisomeric Control in SAR Studies

In medicinal chemistry programs exploring oxazole-based scaffolds, the 4‑bromo substitution pattern may confer distinct steric and electronic effects compared to the 2‑ or 3‑bromo analogs. Although the computed lipophilicity and TPSA are identical [2][3], the 4‑bromo isomer’s proven synthetic versatility and commercial availability make it the most immediately accessible and characterizable entry point for SAR exploration.

Quality-Controlled Preclinical Intermediate

When synthesizing a preclinical candidate that incorporates the oxazole-2-carboxylate motif, the availability of lot-specific purity certificates (≥95 % or ≥98 % ) and the option of ISO-certified quality systems reduce the burden of in-house re-characterization, accelerating the transition from milligram-scale discovery to gram-scale development.

Application
Selection Property
Validation Focus
Antifungal intermediate synthesis
Patented synthetic continuity
Final-product activity confirmation for A. niger
Cross-coupling scaffold
Crystalline solid with defined mp
Stoichiometric control and crystallization yield
SAR exploration entry point
4-bromo regioisomeric control
Steric/electronic effect differentiation from other isomers
Preclinical intermediate scale-up
Lot-specific purity certificates
In-house re-characterization burden reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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